2,3-Diketo-L-gulonic acid

Descripción general

Descripción

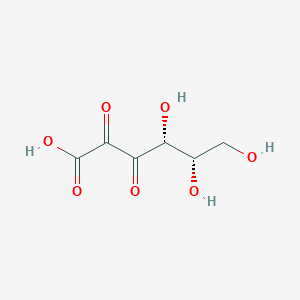

2,3-Diketo-L-gulonic acid is an organic compound with the molecular formula C6H8O7. It is a carbohydrate acid derived from gulonic acid by the oxidation of the hydroxyl groups at positions 2 and 3 to keto groups . This compound is a key intermediate in the oxidative degradation of L-ascorbic acid (vitamin C) and plays a significant role in various biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Diketo-L-gulonic acid can be synthesized through the oxidation of L-ascorbic acid. The process involves the initial oxidation of L-ascorbic acid to dehydroascorbic acid, which then undergoes further oxidation to form this compound . The reaction conditions typically include the presence of oxidizing agents such as oxygen or metal ions, and the process can be influenced by factors like pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves the controlled oxidation of L-ascorbic acid using specific catalysts and reaction conditions to ensure high yield and purity. The process may also include steps to isolate and purify the compound from the reaction mixture .

Análisis De Reacciones Químicas

Oxidative Degradation Pathways

DKG undergoes complex oxidative transformations when exposed to ROS, yielding distinct products depending on the oxidizing agent ( ):

Key Reactions with ROS:

| ROS Type | Major Products Formed | Reaction Characteristics |

|---|---|---|

| H₂O₂ | 2-oxo-L-threo-pentonate (OTP) | Oxidative decarboxylation dominates |

| Fenton mixture | OTP, trace 4-OxT | Complete oxidation of excess DKG |

| Singlet oxygen (¹O₂) | OTP | Rapid decarboxylation |

| Superoxide (O₂⁻) | Negligible OTP | Minimal reactivity |

-

OTP Formation : DKG loses CO₂ to generate OTP, which further oxidizes to threonate under prolonged H₂O₂ exposure .

-

4-Oxalyl-threonate (4-OxT) : A minor product in H₂O₂ and Fenton reactions, linked to esterification pathways .

Lactonization and pH-Dependent Rearrangements

DKG exists in equilibrium with two δ-lactone forms, which influence its stability and reactivity ( ):

-

3,4-Enediol δ-lactone (3,4-DKGL) : Dominates at neutral pH, acts as an antioxidant.

-

2,3-Enediol δ-lactone (2,3-DKGL) : Forms under acidic conditions, less stable.

Reaction :

Conditions: pH 4–7, 25–37°C .

Enzymatic Reactions in Metabolism

DKG participates in bacterial and mammalian metabolic pathways via specific enzymes ( ):

Reduction by 2,3-diketo-L-gulonate reductase

-

Role : Regenerates 3-keto-L-gulonate for downstream metabolism.

Decarboxylation by 3-keto-L-gulonate-6-phosphate decarboxylase

-

Industrial Relevance : Used in microbial pathways for vitamin C synthesis.

Degradation to Oxalate and Threonate

In biological systems, DKG spontaneously cleaves to form oxalate and L-erythrulose, contributing to kidney stone risk in humans :

-

Irreversibility : Hydrolysis of dehydroascorbate to DKG is non-enzymatic and permanent .

-

Human Excretion : ~20% of vitamin C metabolites in urine are DKG-derived .

Antioxidant Mechanisms

DKG and its lactones inhibit copper-induced lipoprotein oxidation by:

Aplicaciones Científicas De Investigación

Antioxidative Properties

Overview

DKG exhibits strong antioxidative effects, particularly against oxidative modifications in biological systems. It plays a crucial role in mitigating oxidative stress by quenching reactive oxygen species (ROS).

Case Study: Oxidation of Yolk Lipoprotein

A study demonstrated that DKG significantly inhibits the copper-dependent oxidation of yolk lipoprotein. The antioxidative activity was measured by assessing the lag time for conjugated diene formation and changes in electrophoretic mobility. Results indicated that DKG's effectiveness is concentration-dependent, suggesting its potential as a natural antioxidant in food preservation and health applications .

Metabolic Pathways and Biomarker Potential

Overview

As a metabolite, DKG is involved in various metabolic pathways related to vitamin C metabolism. Its presence in biological samples can indicate dietary intake of vitamin C and related compounds.

Detection in Food Sources

Research has shown that DKG can be detected in various food sources, including poultry and certain mammals. This detection positions DKG as a potential biomarker for assessing dietary habits and nutrient intake .

Reactive Oxygen Species Quenching

Overview

DKG has been studied for its ability to quench different types of ROS, including superoxide and hydrogen peroxide.

Case Study: Comparison with Other Compounds

In comparative studies, DKG was found to be more effectively oxidized by singlet oxygen compared to other antioxidants like dehydroascorbic acid (DHA). This unique reactivity pattern suggests that DKG may serve distinct roles in cellular signaling and stress response mechanisms .

Role in Vitamin C Degradation

Overview

The instability of vitamin C leads to its degradation into several products, including DKG. Understanding this pathway is essential for developing stable vitamin C formulations.

Implications for Food Science

The conversion of L-ascorbic acid to DKG highlights the challenges faced in food preservation and nutritional supplementation. Strategies to stabilize vitamin C formulations often consider minimizing its degradation to DKG and other inactive metabolites .

Potential Therapeutic Applications

Overview

Given its antioxidative properties, there is ongoing research into the therapeutic applications of DKG, particularly in conditions characterized by oxidative stress.

| Application Area | Potential Uses |

|---|---|

| Nutraceuticals | Natural antioxidant supplements |

| Food Preservation | Extending shelf life of food products |

| Clinical Nutrition | Assessing vitamin C status and supplementation needs |

| Cancer Research | Investigating protective roles against oxidative damage |

Mecanismo De Acción

The mechanism of action of 2,3-Diketo-L-gulonic acid involves its role as an intermediate in the oxidative degradation of L-ascorbic acid. It participates in various biochemical pathways, including:

Oxidative Pathways: Conversion of L-ascorbic acid to dehydroascorbic acid and subsequently to this compound.

Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to lipids, proteins, and DNA.

Metabolic Pathways: Involved in the non-canonical tricarboxylic acid cycle, influencing glycolysis and oxidative phosphorylation.

Comparación Con Compuestos Similares

L-Ascorbic Acid (Vitamin C): A precursor to 2,3-Diketo-L-gulonic acid, known for its antioxidant properties.

Dehydroascorbic Acid: An intermediate in the oxidation of L-ascorbic acid, which can be hydrolyzed to form this compound.

Oxalic Acid: A degradation product formed through the further oxidation of this compound.

Uniqueness: this compound is unique due to its role as a key intermediate in the oxidative degradation of L-ascorbic acid. Its ability to participate in various biochemical pathways and its potential antioxidant properties make it a compound of significant interest in scientific research .

Actividad Biológica

2,3-Diketo-L-gulonic acid (DKG) is a significant intermediate in the oxidative degradation of L-ascorbic acid (vitamin C). Its biological activity has garnered attention due to its potential antioxidant properties and its role in various biochemical pathways. This article provides a comprehensive overview of the biological activity of DKG, highlighting its mechanisms, effects on cellular processes, and implications in health and nutrition.

This compound is characterized by its instability, often converting into two delta-lactones depending on pH and temperature: the 3,4-enediol form (3,4-DKGL) and the 2,3-enediol form (2,3-DKGL) . This instability complicates its study but also suggests potential roles in biological systems as an antioxidant.

Antioxidant Activity

Mechanism of Action

DKG exhibits strong antioxidative properties, particularly in the presence of copper ions. It has been shown to reduce oxidative modifications in yolk lipoproteins by decreasing electrophoretic mobility and extending the lag time for conjugated diene formation in a concentration-dependent manner . This suggests that DKG can effectively scavenge free radicals and mitigate oxidative stress.

Case Studies

- Oxidation of Yolk Lipoprotein : In a study focusing on yolk lipoproteins, DKG was found to significantly inhibit copper-dependent oxidation. The antioxidative effect was attributed to its ability to form stable complexes with copper ions, thereby preventing lipid peroxidation .

- Reactive Oxygen Species Quenching : Research has demonstrated that DKG can quench reactive oxygen species (ROS) in both plant and animal systems. It was shown to effectively neutralize hydroxyl radicals and hydrogen peroxide, contributing to cellular protection against oxidative damage .

Biological Significance

Metabolism and Physiological Roles

DKG is a primary metabolite involved in various physiological processes. It plays a role in the catabolism of ascorbic acid, where it serves as a product of dehydroascorbic acid oxidation . The metabolism of DKG is crucial for understanding vitamin C's broader metabolic pathways and its implications for health.

Potential Health Implications

The antioxidant properties of DKG suggest potential applications in nutrition and health promotion. Its ability to scavenge free radicals may contribute to reducing oxidative stress-related diseases, including cardiovascular diseases and certain cancers .

Comparative Analysis of Antioxidant Activities

The following table summarizes the antioxidant activities of DKG compared to other related compounds:

| Compound | Antioxidant Mechanism | Stability | Biological Relevance |

|---|---|---|---|

| This compound | Scavenges ROS; forms stable complexes | Low | Intermediate in vitamin C metabolism |

| Dehydroascorbic Acid | Quenches ROS; reduces oxidative stress | Moderate | Directly involved in vitamin C metabolism |

| L-Ascorbic Acid | Scavenges ROS; regenerates other antioxidants | High | Essential nutrient with broad physiological roles |

Propiedades

IUPAC Name |

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331486 | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3445-22-5, 3409-57-2 | |

| Record name | L-threo-2,3-Hexodiulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pathway of 2,3-diketogulonic acid formation?

A1: 2,3-Diketogulonic acid (2,3-DKG) primarily forms through the irreversible hydrolysis of dehydroascorbic acid (DHA), which is the oxidized form of L-ascorbic acid (vitamin C). [, ]

Q2: What factors influence the degradation of vitamin C into 2,3-DKG?

A2: Several factors impact the degradation rate, including:

- pH: 2,3-DKG formation is favored at pH values above 7. [, ]

- Temperature: Heat accelerates ascorbic acid oxidation and subsequent 2,3-DKG formation. [, ]

- Oxygen Presence: The presence of oxygen promotes the oxidation of ascorbic acid to DHA, a precursor to 2,3-DKG. [, ]

- Light Exposure: Ultraviolet (UV) light, specifically UV-C at 254 nm, has been shown to induce ascorbic acid degradation, leading to increased levels of DHA and 2,3-DKG. []

- Metal Ions: Trace metals like copper can catalyze ascorbic acid oxidation, contributing to 2,3-DKG formation. [, ]

Q3: Does 2,3-diketogulonic acid further degrade?

A3: Yes, 2,3-DKG can further degrade, particularly at high pH values. This degradation can lead to the formation of other compounds like threonic acid, xylonic acid, and oxalic acid. []

Q4: What is the role of 2,3-diketogulonic acid in glycation?

A4: While 2,3-DKG itself is not a strong glycating agent, its precursor, DHA, can contribute to the formation of advanced glycation end products (AGEs) through the Maillard reaction. [, ]

Q5: How does high galactose impact ascorbate metabolism and glycation?

A5: Research indicates that high galactose levels can disrupt the balance between ascorbic acid and DHA, leading to increased 2,3-DKG production in rat lenses. This disruption, coupled with potential changes in lens permeability to 2,3-DKG, may contribute to increased AGE formation. []

Q6: What evidence suggests that ascorbic acid can act as a precursor for AGEs?

A6: Studies show that incubating bovine lens crystallins or polylysine with ascorbic acid under reducing conditions leads to the formation of Nε-(carboxymethyl)lysine (CML), a major AGE. This reaction is also observed with DHA. []

Q7: Does the presence of sodium cyanoborohydride (NaCNBH3) influence CML formation?

A7: Yes, NaCNBH3 plays a crucial role. In its presence, CML formation is significantly enhanced when ascorbic acid or DHA are used. This suggests that NaCNBH3 might be reducing a Schiff base intermediate formed between lysine and DHA, leading to CML. []

Q8: What analytical techniques are used to study 2,3-DKG?

A8: Various techniques are employed for the analysis of 2,3-DKG and related compounds, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC is crucial for separating and quantifying 2,3-DKG in complex mixtures like food products or biological samples. [, ]

- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS, provide high sensitivity and selectivity, enabling the identification and quantification of 2,3-DKG and other related compounds in biological matrices like blood plasma. [, ]

- Spectrophotometry: This technique utilizes the absorbance properties of 2,3-DKG and related compounds for their quantification, particularly in biological samples. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: This technique helps in understanding the mechanism of ascorbic acid degradation by detecting the formation of free radicals, such as the ascorbyl radical. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to study the kinetics of ascorbic acid and DHA redox reactions in complex matrices like wheat dough. []

Q9: Are there specific challenges in analyzing 2,3-DKG?

A9: Yes, the instability of 2,3-DKG poses a significant challenge. It is prone to further degradation, making accurate quantification difficult. Researchers often employ specific extraction techniques and work quickly to minimize degradation during analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.